molecular formula C9H15NO3 B1314440 Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester CAS No. 90942-89-5

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester

Cat. No.: B1314440
CAS No.: 90942-89-5
M. Wt: 185.22 g/mol
InChI Key: DRENYNCPFOMTKK-UHFFFAOYSA-N
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Description

Biological Activity

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid group and a hydroxyimino group. Its structure can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{NO}_3

This structure is significant as the stereochemistry and functional groups influence its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyimino group is known to participate in nucleophilic attacks, which can lead to enzyme inhibition or modulation of biochemical pathways.

Molecular Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.

Biological Activity

Research has indicated several biological activities associated with cyclohexanecarboxylic acid derivatives:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, suggesting potential protective roles against oxidative stress.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating inflammatory cytokines.
  • Antimicrobial Effects : Studies have indicated that certain cyclohexanecarboxylic acids possess antimicrobial properties against various pathogens.

Case Studies

  • Study on Antioxidant Activity :
    A study evaluated the antioxidant properties of cyclohexanecarboxylic acid derivatives, including 4-(hydroxyimino)-ethyl ester. Results demonstrated significant radical scavenging activity compared to standard antioxidants .
  • Anti-inflammatory Research :
    In vitro studies showed that cyclohexanecarboxylic acid derivatives could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating their potential use in treating inflammatory diseases .
  • Antimicrobial Testing :
    A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited notable antibacterial activity, suggesting their potential as therapeutic agents against infections .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant radical scavenging ability
Anti-inflammatoryReduced cytokine production in vitro
AntimicrobialEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester, and how do reaction conditions influence yield?

  • The compound can be synthesized via esterification of the parent carboxylic acid with ethanol under acidic catalysis, followed by hydroxylamine-mediated oximation at the 4-position. Key factors include temperature control (60–80°C for esterification) and pH adjustment during oximation to avoid side reactions like over-oxidation . Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and what key peaks should researchers prioritize?

  • NMR : The ethyl ester group shows a triplet at ~1.2–1.4 ppm (CH₃) and a quartet at ~4.1–4.3 ppm (CH₂) in 1H^1H-NMR. The hydroxyimino (-NOH) proton appears as a broad singlet at ~8.5–10.5 ppm, sensitive to solvent and hydrogen bonding .
  • IR : Strong absorption at ~1720–1740 cm⁻¹ (ester C=O) and ~3200–3400 cm⁻¹ (O-H/N-H stretches).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ consistent with molecular weight (e.g., ~213–215 g/mol), with fragmentation patterns indicating loss of ethoxy (-OCH₂CH₃) or hydroxylamine (-NHOH) groups .

Q. What are the critical physicochemical properties (e.g., solubility, boiling point) of this compound, and how do they impact experimental design?

  • Boiling Point : Estimated at ~200–220°C (extrapolated from NIST data for analogous ethyl cyclohexanecarboxylates) .
  • Solubility : Lipophilic due to the ester and cyclohexane moieties; sparingly soluble in water but miscible in organic solvents (e.g., DMSO, ethanol). Solubility profiles guide solvent selection for reactions or biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects) for this compound?

  • Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or impurities. Validate purity via HPLC (>95%) and replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-reference with structurally similar compounds (e.g., ’s antimicrobial P. betle derivatives) to identify structure-activity relationships .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to hypothesized targets (e.g., cyclooxygenase or cytochrome P450 enzymes). Parameterize force fields with DFT-calculated charges (B3LYP/6-31G* level) for the hydroxyimino group, which may act as a hydrogen-bond donor .

Q. What methodologies are recommended for assessing the compound’s potential endocrine-disrupting effects?

  • Follow EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, including estrogen/androgen receptor binding studies and steroidogenesis assays. Use in vitro models (e.g., H295R cells) to measure hormone synthesis disruption, citing precedents from structurally related esters in .

Q. How do stereochemical variations (cis/trans isomerism) at the 4-position influence reactivity and bioactivity?

  • Stereochemistry alters spatial orientation of the hydroxyimino group, affecting hydrogen-bonding capacity. Use chiral chromatography (e.g., Chiralpak AD-H column) to separate isomers. Compare bioactivity of isolated enantiomers in cell-based assays (e.g., cytotoxicity in MCF-7 vs. HepG2 lines) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Optimize catalytic systems (e.g., Lewis acids like ZnCl₂) to enhance oximation regioselectivity at the 4-position. Monitor reaction progress via in-situ FTIR to detect intermediate formation. For scale-up, transition from batch to flow chemistry to improve heat/mass transfer .

Q. Methodological Notes

  • Toxicity Handling : Refer to SDS guidelines () for safe handling of hydroxyimino derivatives, including PPE (gloves, goggles) and fume hood use.
  • Data Reproducibility : Archive raw spectral data (NMR, IR) in open-access repositories (e.g., Zenodo) with metadata annotations for peer validation .

Comparison with Similar Compounds

Substituent Effects: Hydroxyimino vs. Hydroxyl, Amino, and Other Groups

(a) Methyl 4-Hydroxycyclohexanecarboxylate (CAS 6125-57-1)

  • Structure : 4-hydroxy substituent, methyl ester.
  • The methyl ester may confer lower solubility in polar solvents compared to ethyl esters .

(b) Ethyl 4-Aminocyclohexanecarboxylate Derivatives

  • Examples: trans-4-Aminoethyl ester (CAS 1678-68-8) and trans-4-aminomethyl hydrochloride (CAS 2084-28-8) .
  • Key Differences: Amino groups (-NH₂) are basic and protonatable, influencing solubility and biological activity.

(c) Ethyl 4,4-Difluorocyclohexanecarboxylate (CAS 178312-47-5)

  • Structure : 4,4-difluoro substituents, ethyl ester.
  • Key Differences: Fluorine atoms increase electronegativity and metabolic stability, making this compound relevant in medicinal chemistry. The absence of nitrogen distinguishes it from hydroxyimino derivatives .

(d) trans-4-Formylcyclohexanecarboxylic Acid Methyl Ester (CAS 54274-80-5)

  • Structure : 4-formyl substituent, methyl ester.
  • Key Differences: The formyl group (-CHO) is electrophilic, enabling nucleophilic additions (e.g., Schiff base formation). This contrasts with hydroxyimino’s tautomeric and coordination behavior .

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 178312-47-5) generally exhibit higher lipophilicity than methyl esters (e.g., CAS 6125-57-1), impacting membrane permeability in biological systems.

Stereochemical Considerations

  • Cis vs. Trans Isomers: trans-4-Aminoethyl ester (CAS 1678-68-8) likely has distinct solubility and crystallinity compared to cis isomers due to spatial arrangement. Stereochemistry in hydroxyimino derivatives could influence tautomer equilibrium or intermolecular interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester N/A 4-NOH Ethyl C₁₀H₁₇NO₃ ~199.25 (estimated) Chelation potential, tautomerism
Methyl 4-hydroxycyclohexanecarboxylate 6125-57-1 4-OH Methyl C₉H₁₆O₃ 172.22 Polar, lower lipophilicity
Ethyl 4,4-difluorocyclohexanecarboxylate 178312-47-5 4,4-F₂ Ethyl C₉H₁₄F₂O₂ 204.21 High metabolic stability
Ethyl 1-amino-4-methoxycyclohexane-1-carboxylate 747402-16-0 1-NH₂, 4-OCH₃ Ethyl C₁₀H₁₉NO₃ 201.26 Pharmaceutical candidate

Research Findings and Implications

  • Reactivity: Hydroxyimino groups may participate in tautomerism (keto-enol) or metal coordination, unlike hydroxyl or amino analogs. This could be exploited in catalysis or sensor design .
  • Drug Design: Ethyl esters balance lipophilicity and bioavailability, as seen in CAS 178312-47-5 and CAS 747402-16-0. Hydroxyimino derivatives could mimic adenosine’s anti-inflammatory effects () .
  • Synthetic Challenges: Stereoselective synthesis of cis vs. trans hydroxyimino esters requires tailored approaches, possibly leveraging methods from ’s acylamino derivatives .

Properties

IUPAC Name

ethyl 4-hydroxyiminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENYNCPFOMTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469105
Record name Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90942-89-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hydroxyamine hydrochloride (15.3 g) and sodium acetate (24.1 g) in water (58.8 mL) was added dropwise ethyl 4-oxocyclohexanecarboxylate (25.0 g) over 20 min. The reaction mixture was stirred at room temperature overnight, and extracted with tert-butyl methyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (27.2 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
58.8 mL
Type
solvent
Reaction Step One

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